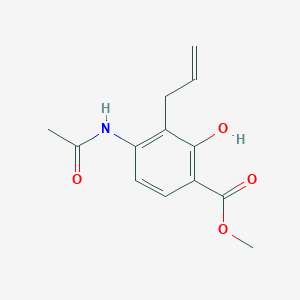
methyl 4-acetamido-3-allyl-2-hydroxybenzoate
Overview
Description
methyl 4-acetamido-3-allyl-2-hydroxybenzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetamido-3-allyl-2-hydroxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction may require catalysts such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and reduce production times.
Chemical Reactions Analysis
Types of Reactions
methyl 4-acetamido-3-allyl-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
methyl 4-acetamido-3-allyl-2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-acetamido-3-allyl-2-hydroxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-propenyl ester: Similar in structure but lacks the acetylamino and hydroxy groups.
Benzoic acid, 2-hydroxy-, 2-propenyl ester: Contains a hydroxy group but differs in the position of the propenyl group.
Uniqueness
The presence of multiple functional groups in methyl 4-acetamido-3-allyl-2-hydroxybenzoate makes it unique
Properties
CAS No. |
110751-41-2 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 4-acetamido-2-hydroxy-3-prop-2-enylbenzoate |
InChI |
InChI=1S/C13H15NO4/c1-4-5-9-11(14-8(2)15)7-6-10(12(9)16)13(17)18-3/h4,6-7,16H,1,5H2,2-3H3,(H,14,15) |
InChI Key |
WPIUICUWBBLVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)C(=O)OC)O)CC=C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













